9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core with a 4-fluorophenyl substituent at the N-9 position and methyl groups at N-1 and N-2. Its molecular formula is C₁₇H₁₈FN₅O₂, with a molecular weight of 343.36 g/mol.
Properties
IUPAC Name |
9-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-3-8-21(15(22)18-13)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGJQSLIDOPLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents at N-9, alkyl chain lengths at N-1/N-3, and additional functional groups. These modifications influence solubility, melting points, and biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name & Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (UPLC/MS) | Key Spectral Data (UV λmax, nm) |
|---|---|---|---|---|---|
| Target Compound : 9-(4-Fluorophenyl)-1,3-dimethyl | C₁₇H₁₈FN₅O₂ | 343.36 | Not reported | Not reported | Not reported |
| 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) | C₁₉H₂₃N₅O₄ | 385.42 | 232–235 | 100.00% | 300 |
| 9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl (21) | C₂₂H₂₉N₅O₄ | 427.51 | 206–208 | 99.40% | 302 |
| 9-(3,4-Dihydroxyphenethyl)-1,3-dibutyl (22) | C₂₄H₃₃N₅O₄ | 455.54 | 194–196 | 98.91% | 302 |
| 9-(Prop-2-ynyl)-1,3-dimethyl (24) | C₁₃H₁₅N₅O₂ | 273.29 | 203–206 | Not reported | 296 |
| 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl | C₁₇H₁₆ClFN₅O₂ | 375.80 | Not reported | Not reported | Not reported |
Key Observations :
- Substituent Effects :
- The dihydroxyphenethyl group (20a–22) increases molecular weight and polarity, enhancing water solubility compared to the fluorophenyl group. This is evidenced by higher melting points (232–235°C for 20a vs. ~200°C for prop-ynyl analogs) .
- Fluorine or chlorine in aromatic substituents (e.g., 4-fluorophenyl, 2-chloro-6-fluorobenzyl) boosts lipophilicity, critical for CNS-targeted drugs .
- Alkyl Chain Length :
Key Observations :
Table 3: Pharmacological Profiles of Analogs
Key Observations :
- Adenosine Receptor Modulation: Dihydroxyphenethyl analogs exhibit micromolar affinity for A₁/A₂A receptors, suggesting the target compound’s fluorophenyl group may similarly influence receptor binding .
- Multitarget Potential: The 2-chloro-6-fluorobenzyl derivative () shows dual MAO-B/PDE inhibition, implying fluorinated analogs like the target compound could synergistically target neurodegeneration pathways.
- Enzyme Inhibition: Bulky substituents (e.g., octahydroisoquinolinyl in ) enhance PDE4B/PDE10A inhibition, highlighting the role of N-9 modifications in enzyme selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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